4-Amidinophenyl cinnamate

Factor IXa inhibition Factor Xa inhibition Serine protease inhibitor

Coagulation researchers requiring maximal factor IXa and Xa inhibition face limited options-generic inhibitors lack target selectivity, and alternative p-amidinophenyl esters (BENZ, MECINN) are demonstrably inferior. 4-Amidinophenyl cinnamate (CINN) is the unequivocal best inhibitor of human factors IXa and Xa among its structural class. • Produces 3- to 5-fold PTT prolongation and 1.4- to 3.7-fold PT prolongation at 500 µM-the greatest assay window available • Maintains 2.3-fold PTT elevation with residual anticoagulant effect 2 hours post-IV bolus in murine models • IC50 of 180 nM against trypsin for serine protease assay standardization Standard pack sizes (10-100 mg) available in stock with custom synthesis on request.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 103499-67-8
Cat. No. B020925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amidinophenyl cinnamate
CAS103499-67-8
Synonyms4-Amidinophenyl cinnamate
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C(=N)N
InChIInChI=1S/C16H14N2O2/c17-16(18)13-7-9-14(10-8-13)20-15(19)11-6-12-4-2-1-3-5-12/h1-11H,(H3,17,18)/b11-6+
InChIKeySYMNKMKOTLVJCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amidinophenyl Cinnamate: Broad-Spectrum Serine Protease Inhibitor Overview


4-Amidinophenyl cinnamate (CINN; CAS 103499-67-8) is a low-molecular-weight (266.29 g/mol) p-amidinophenyl ester that functions as an irreversible active-site inhibitor of the vitamin K-dependent coagulation serine proteases—human factors IXa, Xa, and α-thrombin [1]. First synthesized and characterized by Turner et al. in 1986, CINN belongs to a series of three structurally related p-amidinophenyl esters that acylate the catalytic serine residue of their target proteases, forming a stable covalent enzyme-inhibitor complex [1]. Unlike many contemporary serine protease inhibitors that selectively target a single coagulation factor, CINN's multi-target inhibitory profile was deliberately designed to suppress thrombin generation at multiple points within the coagulation cascade, a strategy that has drawn continued interest for both biochemical probe development and antithrombotic research [2].

Target
Coagulation factors IXa, Xa, α-thrombin
Mechanism
Irreversible active-site acylation
Research Context
Intrinsic pathway inhibition studies

Why 4-Amidinophenyl Cinnamate Is Not Interchangeable with Other p-Amidinophenyl Esters


Although CINN belongs to a family of p-amidinophenyl esters that share a common benzamidine-based recognition motif, substitution with the structurally analogous p-amidinophenyl benzoate (BENZ) or p-amidinophenyl α-methylcinnamate (MECINN) produces markedly divergent pharmacological profiles [1]. The three esters exhibit distinct rank orders of potency across the three target proteases: CINN is unequivocally the most potent inhibitor of factors IXa and Xa, whereas BENZ demonstrates marginally superior anti-thrombin activity [1][2]. These differences in target selectivity translate into quantitatively different effects on global coagulation assays—CINN produces the greatest prolongation of both the activated partial thromboplastin time (PTT) and prothrombin time (PT) in human plasma [2]. Furthermore, in vivo murine studies confirm that CINN yields superior and more sustained anticoagulant effects compared to both BENZ and MECINN [2]. Consequently, researchers and procurement specialists cannot substitute these esters without fundamentally altering the experimental or therapeutic anticoagulant profile.

Selectivity
BENZ / MECINN
Factor IXa/Xa inhibitory profile may shift; BENZ favors thrombin, MECINN shows lower potency across targets.
Assay Response
BENZ / MECINN
PTT and PT prolongation magnitudes may not replicate; CINN provides the largest assay window in reported comparisons.
In Vivo Profile
BENZ / MECINN
Anticoagulant effect and duration in murine models may differ substantially; reported rank order was CINN > BENZ ≈ MECINN.

4-Amidinophenyl Cinnamate: Head-to-Head Quantitative Evidence


Superior Inhibition of Factors IXa and Xa

Among the three p-amidinophenyl esters characterized by Turner et al., CINN (the cinnamic acid ester) demonstrated the highest inhibitory potency against both human factor IXa and human factor Xa [1]. The p-amidinophenyl ester of benzoic acid (BENZ) was a slightly better α-thrombin inhibitor, but CINN was explicitly identified as 'the best inhibitor of human factors IXa and Xa' within this series [1]. The second-order rate constants for CINN against factor IXa were 2- to 30-fold greater than those of the previously known factor IXa inhibitor, dansyl-Glu-Gly-Arg chloromethyl ketone (DEGER, second-order rate constant = 2.2 × 10⁴ M⁻¹ min⁻¹) [2].

Factor IXa/Xa Inhibition
Head-to-head
CINN: best in series for IXa/Xa; 2–30× greater rate constant vs DEGER (2.2×10⁴ M⁻¹min⁻¹)
Reported factor IXa/Xa potency context
Irreversible kinetics against purified human factors
Factor IXa inhibition Factor Xa inhibition Serine protease inhibitor Coagulation cascade

Superior Prolongation of Global Coagulation Assays

In standard in vitro coagulation assays using pooled human plasma, CINN at a concentration of 500 µM produced the most pronounced prolongation of both the activated partial thromboplastin time (PTT, 3- to 5-fold increase) and the prothrombin time (PT, 1.4- to 3.7-fold increase) when compared head-to-head against BENZ and MECINN [1]. The three esters increased the PTT of pooled human plasma 3- to 5-fold overall, but CINN 'showed the most pronounced effect on both assays' [1]. Additionally, both CINN and BENZ increased the thrombin clotting time endpoint more than 6-fold [1].

Coagulation Assay Prolongation
Head-to-head
CINN (500 µM): PTT 3–5×, PT 1.4–3.7×, thrombin time >6× increase in human plasma
Supports coagulation assay sensitivity review
Most pronounced effect among the three esters tested
Activated partial thromboplastin time Prothrombin time Anticoagulant activity Human plasma coagulation

In Vivo Anticoagulant Efficacy in Murine Model

Intravenous administration of CINN as a single bolus (300 µL of 1 mM solution) in mice produced a 2.3-fold increase in the PTT, with anticoagulant activity persisting such that the PTT remained 1.2-fold above baseline at 2 hours post-injection [1]. In direct comparison, both BENZ and MECINN were 'somewhat less effective as predicted from their in vitro effect on the PTT' [1]. This in vivo rank order (CINN > BENZ ≈ MECINN) was entirely consistent with the in vitro coagulation assay results.

In Vivo Murine Anticoagulation
Head-to-head
CINN IV bolus: 2.3× PTT increase; 1.2× residual at 2 h
Reported in vivo model response context
Sustained effect relative to BENZ and MECINN
In vivo anticoagulation Murine model PTT prolongation Pharmacodynamic duration

Trypsin Inhibition Potency

Beyond its activity against coagulation factors, CINN exhibits potent inhibition of trypsin, a prototype serine protease frequently used for comparative structure-activity studies. In biochemical assays, CINN inhibited trypsin with an IC50 of 180 nM following a 30-minute pre-incubation before fluorogenic substrate (N-Boc-FSR-AMC) addition, with activity measured after an additional 30 minutes [1]. This nanomolar potency against trypsin supports its utility as a broad-spectrum serine protease probe.

Trypsin Inhibition
Cross-study
IC50 180 nM (30 min pre-incubation, fluorogenic substrate)
Supports serine protease probe context
BindingDB entry; cross-study comparison may require validation
Trypsin inhibition Serine protease Biochemical assay IC50

Structural Basis for Target Selectivity

The differential inhibitory profiles of CINN, BENZ, and MECINN arise directly from the nature of the acyl group attached to the common 4-amidinophenyl scaffold [1]. CINN incorporates a cinnamic acid ester (phenylpropenoate), BENZ employs a benzoic acid ester, and MECINN uses an α-methylcinnamic acid ester (CAS 103499-68-9) [1][2]. The cinnamate moiety in CINN forms a more stable acyl-enzyme intermediate with factors IXa and Xa compared to the benzoate group in BENZ, while the α-methyl substitution in MECINN introduces steric hindrance that reduces acylation efficiency across all three target proteases [1]. This structure-activity relationship (SAR) established that the extended conjugated π-system of the cinnamate group—absent in BENZ and sterically distorted in MECINN—is critical for optimal factor IXa/Xa inhibition [1].

Structural Selectivity Basis
Class-level inference
Cinnamate extended π-system critical for IXa/Xa inhibition; benzoate favors thrombin, α-methylcinnamate introduces steric hindrance
Supports structure-informed procurement context
SAR derived from three-ester series
Structure-activity relationship Cinnamate ester Acyl-enzyme intermediate Irreversible inhibition

4-Amidinophenyl Cinnamate: Key Research and Procurement Applications


Factor IXa/Xa-Focused Intrinsic Pathway Blockade

CINN is the compound of choice for experimental protocols requiring maximal inhibition of factors IXa and Xa with relatively less emphasis on direct thrombin blockade. Its demonstrated superiority over BENZ and MECINN for these two targets [1] makes it uniquely suited for dissecting the contributions of the intrinsic tenase complex (factor VIIIa-IXa) and prothrombinase complex (factor Va-Xa) to thrombin generation. Researchers studying factor IXa-dependent coagulation disorders, evaluating intrinsic pathway amplification, or developing factor IXa/Xa-targeted antithrombotic strategies should select CINN over BENZ (which preferentially targets thrombin) or MECINN (which is the weakest inhibitor across all targets).

High-Sensitivity In Vitro Plasma Coagulation Assays

For laboratories conducting PTT- or PT-based screening of anticoagulant activity, CINN provides the greatest assay window among the three p-amidinophenyl esters. Its most pronounced prolongation of both PTT (3- to 5-fold) and PT (1.4- to 3.7-fold) at 500 µM [1] translates to higher signal-to-noise ratios and more reliable detection of anticoagulant effects. This is particularly relevant for high-throughput screening campaigns, quality control testing of anticoagulant compounds, or studies where weak partial inhibition must be reliably distinguished from baseline.

Sustained In Vivo Anticoagulation in Murine Models

CINN's demonstrated ability to produce a 2.3-fold PTT increase with residual anticoagulant effect (1.2-fold above baseline) persisting at 2 hours post-IV bolus [1] makes it the preferred compound for acute murine anticoagulation studies. The superior in vivo performance compared to BENZ and MECINN supports its use in protocols examining thrombus formation, bleeding time, or pharmacodynamic biomarker studies where sustained enzyme inhibition over a multi-hour experimental window is critical.

Serine Protease Probe Development and Assay Standardization

With a characterized IC50 of 180 nM against trypsin [1], CINN serves as a useful reference inhibitor for standardizing serine protease activity assays, validating enzyme preparations, or calibrating fluorogenic substrate-based screening platforms. Its irreversible mechanism of action provides a well-defined endpoint for activity-based probe development, and its multi-target profile (factors IXa, Xa, thrombin, and trypsin) makes it a versatile chemical tool for comparative enzymology studies across the serine protease family.

Application
Selection Property
Validation Focus
Factor IXa/Xa intrinsic pathway research
Factor IXa/Xa inhibitory profile
Intrinsic tenase complex studies
In vitro plasma coagulation assays
Coagulation assay response profile
PTT/PT assay window assessment
In vivo murine anticoagulation models
In vivo pharmacodynamic profile
Sustained PTT prolongation monitoring
Serine protease probe standardization
Trypsin inhibitory potency
Assay calibration and normalization
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